molecular formula C12H24O3 B3044747 Octyl 2-hydroxy-2-methylpropanoate CAS No. 100386-17-2

Octyl 2-hydroxy-2-methylpropanoate

Cat. No.: B3044747
CAS No.: 100386-17-2
M. Wt: 216.32 g/mol
InChI Key: MRMFDCMEHASSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl 2-hydroxy-2-methylpropanoate is a chemical ester of interest in material science research, particularly in the development of advanced polymer systems. Compounds featuring the 2-hydroxy-2-methylpropanoate (2-hydroxyisobutyrate) moiety, such as Irgacure 1173 and Irgacure 2959, are well-established as highly effective Type I free radical photoinitiators in UV-curing technology . The mechanism of action involves a Norrish type I reaction, where upon absorption of UV light, the molecule undergoes α-cleavage (homolytic scission) to generate free radicals that initiate the polymerization of acrylates and other unsaturated monomers . The incorporation of an octyl chain may influence properties like hydrophobicity, migration rate, and solubility within a resin formulation. Research into higher molecular weight photoinitiators suggests that such structural modifications can enhance thermal stability and significantly reduce migration in cured polymers, which is a critical factor for applications requiring low extractability, such as in food and drug packaging coatings . Furthermore, esters with related structures, such as octyl 2-methylpropanoate, are known for their role as fragrance and flavor ingredients, indicating potential research applications in that field . Researchers can utilize this compound to explore new formulations in coatings, adhesives, inks, and 3D printing, where its photoinitiating properties and potential for low migration are valuable . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

100386-17-2

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

octyl 2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C12H24O3/c1-4-5-6-7-8-9-10-15-11(13)12(2,3)14/h14H,4-10H2,1-3H3

InChI Key

MRMFDCMEHASSBE-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C(C)(C)O

Canonical SMILES

CCCCCCCCOC(=O)C(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with n-Octanol and Octyl Esters

Octyl 2-hydroxy-2-methylpropanoate shares a common octyl chain with n-octanol and simpler esters like octyl acetate and octyl butyrate. Key differences arise from the hydroxy acid backbone:

  • Stability : The branched hydroxy acid may reduce hydrolysis susceptibility relative to straight-chain esters.
  • Applications: n-Octanol: Primarily a fragrance component and solvent. Octyl acetate: Widely used in food and cosmetic industries for fruity aromas. Octyl butyrate: Employed as a plasticizer and flavoring agent. this compound: Likely serves as a specialty solvent or emollient due to its hybrid polarity .

Comparison with Octyl 3-[3-(2H-Benzotriazol-2-yl)-5-tert-Butyl-4-Hydroxyphenyl]Propanoate

  • Functionality : The benzotriazole moiety enables UV stabilization, making it valuable in polymers and coatings.
  • Polarity: The phenolic hydroxyl and benzotriazole groups increase polarity and UV resistance, unlike the aliphatic hydroxyl group in this compound.
  • Applications: Primarily used as a light stabilizer, contrasting with the hypothesized emulsifying or solubilizing roles of this compound .

Data Tables

Table 1: Structural and Functional Comparison of Octyl Esters

Compound Molecular Formula Key Functional Groups logP (Predicted) Applications
This compound C₁₂H₂₄O₃ Hydroxyl, ester ~3.5 Cosmetics, solvents
Octyl acetate C₁₀H₂₀O₂ Ester ~4.2 Fragrances, food additives
Octyl butyrate C₁₂H₂₄O₂ Ester ~4.8 Plasticizers, flavorings
n-Octanol C₈H₁₈O Hydroxyl ~3.0 Solvents, disinfectants
Octyl 3-[3-(2H-benzotriazol-2-yl)...]propanoate C₂₇H₃₅N₃O₃ Benzotriazole, hydroxyl ~6.2 UV stabilizers, polymer coatings

Table 2: Research Findings on Ester Performance

Property This compound Octyl Acetate Benzotriazole Ester
Hydrolysis Resistance Moderate (hydroxyl stabilizes) Low High
UV Absorption None None High (λmax ~340 nm)
Essential Oil Yield (%) Not reported 24–35 Not applicable
Solubility in Ethanol High Moderate Low

Q & A

Q. What are the optimal reaction conditions for synthesizing Octyl 2-hydroxy-2-methylpropanoate to maximize yield and purity?

  • Methodological Answer : Esterification of 2-hydroxy-2-methylpropanoic acid with octanol is typically catalyzed by sulfuric acid or immobilized lipases. A study using analogous esters (e.g., octyl methacrylate) suggests refluxing in toluene with a 1:2 molar ratio of acid to alcohol at 110°C for 6–8 hours achieves ~85% yield . Purification via fractional distillation or silica gel chromatography (ethyl acetate/hexane, 1:4) removes unreacted starting materials and byproducts. Monitoring via TLC or GC-MS is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR detects the ester carbonyl (δ 4.1–4.3 ppm, octyl OCH2_2), hydroxy group (δ 1.5–2.0 ppm, broad), and geminal dimethyl (δ 1.2–1.3 ppm). 13^{13}C NMR confirms the ester carbonyl (δ 170–175 ppm) .
  • IR : Strong absorbance at ~1740 cm1^{-1} (C=O stretch) and 3400–3500 cm1^{-1} (O-H stretch).
  • MS : ESI-MS in positive mode shows [M+Na]+^+ at m/z 257.2 (calculated for C12_{12}H22_{22}O3_3Na) .

Q. How can researchers validate the purity of this compound in synthetic batches?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water, 70:30) and UV detection at 210 nm. Compare retention times against a certified reference standard. Impurity profiling via LC-MS/MS identifies common byproducts (e.g., unreacted acid or alcohol, diesters) .

Q. What solvent systems are recommended for solubility studies of this compound?

  • Methodological Answer : The compound is lipophilic (logP ~3.5). Test solubility in DMSO (for biological assays), ethanol, acetone, and hexane. Phase diagrams using Hansen solubility parameters (δD, δP, δH) predict miscibility. For aqueous systems, use surfactants (e.g., Tween-80) to enhance dispersion .

Advanced Research Questions

Q. How do varying pH levels affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Hydrolysis follows first-order kinetics. At pH <3 or >10, ester bonds degrade rapidly. Use buffered solutions (pH 5–8) for stability studies. Monitor degradation via HPLC, identifying products like 2-hydroxy-2-methylpropanoic acid and octanol. Activation energy (EaE_a) calculations via Arrhenius plots (25–60°C) predict shelf-life .

Q. What experimental designs are suitable for evaluating interactions of this compound in multicomponent formulations?

  • Methodological Answer : Central Composite Design (CCD) or Box-Behnken models optimize variables (concentration, temperature, excipients). For example, a study on octyl methoxycinnamate used CCD to assess SPF synergy with avobenzone, revealing non-linear interactions via ANOVA (p<0.05) . Compatibility with polymers (e.g., PLGA) is tested via DSC for Tg shifts.

Q. How can researchers resolve discrepancies in reported solubility parameters of this compound?

  • Methodological Answer : Conduct comparative studies using standardized methods (OECD 105). Validate via shake-flask technique with GC quantification. Cross-reference with computational models (COSMO-RS) and databases (NIST Chemistry WebBook). Discrepancies often arise from temperature control (±0.1°C required) or solvent purity .

Q. What mechanistic pathways explain the formation of byproducts during this compound synthesis?

  • Methodological Answer : Byproducts include:
  • Diesters : From over-esterification (e.g., octyl 2-(octyloxy)-2-methylpropanoate).
  • Acid Anhydrides : Acid-catalyzed dimerization at high temperatures.
    LC-MS/MS and isotopic labeling (18^{18}O) trace reaction pathways. DFT calculations (e.g., Gaussian 09) model transition states .

Q. How does the stereochemistry of the hydroxy group influence the biological activity of this compound?

  • Methodological Answer : Enantiomeric separation via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) isolates (R)- and (S)-forms. Test in vitro models (e.g., enzyme inhibition assays). A study on ibuprofen derivatives showed (S)-isomers had 10× higher COX-2 inhibition .

Q. What advanced computational methods predict the environmental fate of this compound?

  • Methodological Answer :
    Use EPI Suite™ to estimate biodegradation (BIOWIN), bioaccumulation (BCF), and toxicity (ECOSAR). Molecular dynamics simulations (Amber/GROMACS) model interactions with soil organic matter. Experimental validation via OECD 301B (ready biodegradability) and Daphnia magna acute toxicity tests .

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